molecular formula C11H21NO2 B1209732 11-Nitro-1-Undecene CAS No. 40244-98-2

11-Nitro-1-Undecene

Cat. No.: B1209732
CAS No.: 40244-98-2
M. Wt: 199.29 g/mol
InChI Key: QSFROPSPQWQTKU-UHFFFAOYSA-N
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Description

11-Nitro-1-Undecene: is an organic compound belonging to the class of nitroalkenes. It is characterized by the presence of a nitro group (-NO2) attached to the eleventh carbon of an undecene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Nitro-1-Undecene can be synthesized through several methods. One common approach involves the nitration of 1-undecene using nitric acid or a nitrating agent. The reaction typically requires controlled conditions to ensure selective nitration at the eleventh carbon position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain precise control over reaction parameters. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 11-Nitro-1-Undecene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

11-Nitro-1-Undecene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Nitro-1-Undecene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The nitro group can interact with enzymes and proteins, influencing their activity.

    Pathways Involved: It can affect metabolic pathways, particularly those related to cancer cell metabolism.

Comparison with Similar Compounds

    10-Nitro-1-Decene: Similar structure but with a nitro group on the tenth carbon.

    12-Nitro-1-Dodecene: Similar structure but with a nitro group on the twelfth carbon.

Uniqueness: 11-Nitro-1-Undecene is unique due to its specific position of the nitro group, which influences its chemical reactivity and biological activity. This makes it particularly useful in targeted research applications .

Properties

IUPAC Name

11-nitroundec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2H,1,3-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFROPSPQWQTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337652
Record name 11-Nitro-1-Undecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40244-98-2
Record name 11-Nitro-1-Undecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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